molecular formula C33H42N4O10 B134413 Caspase-1 Inhibitor IV CAS No. 154674-81-4

Caspase-1 Inhibitor IV

Cat. No. B134413
CAS RN: 154674-81-4
M. Wt: 654.7 g/mol
InChI Key: LOACDHZQOPEFKK-NFJAKAEBSA-N
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Description

Caspase-1 Inhibitor IV, also known under CAS 154674-81-4, is a small molecule/inhibitor that controls the biological activity of Caspase-1 . It is primarily used for cancer applications .


Molecular Structure Analysis

The empirical formula of Caspase-1 Inhibitor IV is C33H42N4O10 . Its CAS Number is 154674-81-4 , and its molecular weight is 654.71 .


Physical And Chemical Properties Analysis

Caspase-1 Inhibitor IV is a solid substance . It is soluble in DMSO at a concentration of 5 mg/mL . It is recommended to be stored at a temperature of -20°C .

Scientific Research Applications

Mechanism of Action

Target of Action

Ac-YVAD-2,6-dimethylbenzoyloxymethylketone, also known as Caspase-1 Inhibitor IV, primarily targets caspase-1 and caspase-4 . Caspases are a family of cysteine-dependent proteases that play crucial roles in apoptosis (programmed cell death), proliferation, differentiation, and inflammatory response .

Mode of Action

Caspase-1 Inhibitor IV is an irreversible , cell-permeable inhibitor . It inactivates caspase-1 and caspase-4 by forming a covalent bond with the active site cysteine residue . This bond formation is mediated by a transfer of protons, involving His237 and Ser339 . The molecular moiety targeted by the inhibitor is a carbonyl group, which establishes a S (Cys285)–C (carbonyl) covalent bond .

Biochemical Pathways

The inhibition of caspase-1 and caspase-4 by Caspase-1 Inhibitor IV affects the apoptotic and inflammatory pathways . Caspase-1 is associated with the release of cytokines, and its inhibition can help alleviate excessive cytokine production .

Pharmacokinetics

, suggesting potential routes for administration and absorption. It is also known to be cell-permeable , which is crucial for its bioavailability and ability to reach intracellular targets.

Result of Action

The inhibition of caspase-1 and caspase-4 by Caspase-1 Inhibitor IV can lead to a decrease in apoptosis and inflammation . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of HIV infection, treatment with Caspase-1 Inhibitor IV has been shown to limit CD4+ T cell loss and reduce viral load .

Action Environment

The action, efficacy, and stability of Caspase-1 Inhibitor IV can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, including the presence of other molecules and the state of the target cells, can influence the compound’s action and efficacy .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACDHZQOPEFKK-NFJAKAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-yvad-2,6-dimethylbenzoyloxymethylketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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